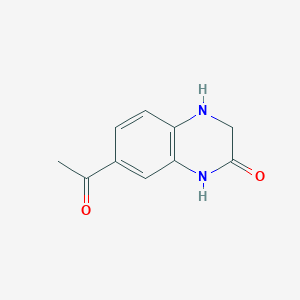

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

7-acetyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)7-2-3-8-9(4-7)12-10(14)5-11-8/h2-4,11H,5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGVJALEHMCHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 7 Acetyl 3,4 Dihydroquinoxalin 2 1h One and Analogous Structures

Classic Synthetic Approaches to the 3,4-Dihydroquinoxalin-2(1H)-one Core

The foundational methods for constructing the dihydroquinoxalinone skeleton have been well-established for decades and typically involve the cyclization of an o-phenylenediamine (B120857) precursor.

The most prevalent and straightforward method for synthesizing the 3,4-dihydroquinoxalin-2(1H)-one framework is the condensation reaction between an o-phenylenediamine and a suitable two-carbon electrophile. nih.govnih.gov To produce the target molecule, 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one, the required starting material is 4-acetyl-1,2-phenylenediamine.

This reaction is commonly performed with α-keto acids, such as pyruvic acid or its derivatives. mdpi.com The condensation of 4-benzoyl-1,2-phenylenediamine with sodium pyruvate (B1213749) in acetic acid, for instance, yields a mixture of 6-benzoyl and 7-benzoyl-3-methyl-2(1H)quinoxalinones, demonstrating the viability of this approach for acetyl-substituted analogs. mdpi.com The reaction proceeds via an initial nucleophilic attack of one amino group onto the ketone, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. The regioselectivity of the cyclization with unsymmetrically substituted o-phenylenediamines can be controlled by the choice of activating agents and reaction conditions. nih.gov For example, using p-toluenesulfonic acid (p-TsOH) or a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) can predictably favor one regioisomer over the other. nih.gov

Another classic variation involves the condensation of o-phenylenediamines with α-dicarbonyl compounds like glyoxal, although this typically leads to the fully aromatic quinoxaline (B1680401) ring system rather than the dihydro-2-one derivative. nih.govsapub.org

Table 1: Examples of Condensation Reactions for Quinoxalinone Synthesis

| o-Phenylenediamine Derivative | Reagent | Product(s) | Reference |

| 4-Benzoyl-1,2-phenylenediamine | Sodium Pyruvate | 6-Benzoyl- and 7-benzoyl-3-methyl-2(1H)quinoxalinone | mdpi.com |

| Monosubstituted o-phenylenediamines | p-Chlorobenzoylpyruvate | Regioisomeric 3,4-dihydroquinoxalin-2(1H)-ones | nih.gov |

| o-Phenylenediamine | Glyoxal | Quinoxaline | sapub.org |

This table illustrates common condensation partners for o-phenylenediamines in the synthesis of quinoxaline-based structures.

An alternative classical route involves the reaction of o-phenylenediamines with α-halogenated carboxylic acids or their esters, such as chloroacetic acid or ethyl bromoacetate (B1195939). csus.eduderpharmachemica.com This method provides direct access to the 3,4-dihydroquinoxalin-2(1H)-one core. The synthesis of the parent compound, 3,4-dihydroquinoxalin-2(1H)-one, can be achieved in high yield (83%) by refluxing o-phenylenediamine with chloroacetic acid in aqueous ammonia. derpharmachemica.com

The reaction mechanism is understood to begin with an SN2 substitution where one of the amino groups of the diamine displaces the halide. csus.edu This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the carboxylic acid (or ester), leading to the formation of the six-membered lactam ring after the elimination of water (or alcohol). csus.edu The choice of base and solvent can influence the reaction outcome and selectivity. csus.edu For the synthesis of this compound, this method would employ 4-acetyl-1,2-phenylenediamine and an α-haloacetic acid derivative.

Modern and Advanced Synthetic Strategies for Functionalized Dihydroquinoxalinones

Recent advancements in synthetic chemistry have introduced more efficient and sophisticated methods for the synthesis and functionalization of dihydroquinoxalinones, including the use of microwave irradiation, biocatalysis, and photoredox catalysis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov The synthesis of quinoxalinone derivatives can be significantly expedited using this technology, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. sapub.orgnih.gov For example, the condensation of o-phenylenediamine with α-ketoacids can be performed under microwave irradiation to afford quinoxalinone derivatives. sapub.org This approach is noted for its advantages, including short reaction times and the ability to use environmentally benign solvents like ethanol. sapub.org The application of microwave heating to the condensation of substituted anilines with other reagents has proven effective for various heterocyclic systems, suggesting its utility for the synthesis of this compound. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Condensation of o-phenylenediamine and α-dicarbonyl | Conventional Heating | Several hours | Moderate | nih.gov |

| Condensation of o-phenylenediamine and α-dicarbonyl | Microwave Irradiation | Minutes | High | sapub.org |

| Biginelli Reaction (for Dihydropyrimidinones) | Conventional Heating | Hours | Good | researchgate.net |

| Biginelli Reaction (for Dihydropyrimidinones) | Microwave Irradiation (Solvent-free) | Minutes | Excellent | researchgate.net |

This table provides a general comparison of reaction efficiency for related heterocyclic syntheses, highlighting the advantages of microwave assistance.

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. semanticscholar.org Biocatalytic strategies can be applied to the synthesis of quinoxalinones, often proceeding under mild conditions with high stereoselectivity. whiterose.ac.ukwhiterose.ac.uk One approach involves the use of enzymes to catalyze the key condensation step. For instance, the reaction of o-phenylenediamines with oxalic acid can yield 1,4-dihydroquinoxaline-2,3-diones, which are related structures. sapub.org More directly, enzymatic catalysis has been reported for the reaction of diamines with α-ketoacids to form quinoxalinone derivatives. sapub.org While the direct biocatalytic synthesis of this compound is not explicitly detailed in the provided results, the existing methodologies for analogous structures indicate its feasibility. sapub.orgsapub.org Another powerful biocatalytic strategy is the deracemization of racemic compounds, which has been successfully applied to tetrahydroquinolines, demonstrating the potential to produce enantiopure quinoxalinone derivatives. whiterose.ac.ukwhiterose.ac.uk

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling novel bond formations under exceptionally mild conditions. researchgate.net This strategy is particularly powerful for the functionalization of heterocyclic cores like quinoxalinone. rsc.orgacs.org Rather than constructing the ring, these methods typically start with a pre-formed 3,4-dihydroquinoxalin-2(1H)-one and introduce substituents directly onto the scaffold, most commonly at the C3 position.

These reactions operate via the generation of radical intermediates. A photocatalyst, upon absorbing visible light, becomes excited and can then interact with a substrate, such as a 3,4-dihydroquinoxalin-2-one, to generate a radical. acs.org This radical can then couple with another radical species generated from a suitable precursor. This approach has been used for C-H alkylation, silylation, and arylation of the quinoxalinone core. rsc.orgacs.orgrsc.org For example, direct C–H silylation has been achieved using an organic photocatalyst under ambient air conditions. rsc.org Similarly, an efficient 1,6-radical addition of dihydroquinoxalin-2-ones to para-quinone methides has been developed using Fukuzumi's photocatalyst and a 455 nm LED light source. acs.org These methods provide access to a wide array of functionalized quinoxalinone derivatives that would be difficult to prepare using classical methods.

One-Pot Synthesis Approaches for Dihydroquinoxalin-2(1H)-one and Quinoxalin-2(1H)-one Derivatives

One-pot synthesis represents an efficient and atom-economical strategy for constructing dihydroquinoxalin-2(1H)-one and quinoxalin-2(1H)-one scaffolds. nih.govmdpi.com These methods often involve multicomponent reactions (MCRs) or tandem sequences that combine multiple transformations in a single reaction vessel, avoiding the isolation of intermediates. nih.govmdpi.com

A foundational one-pot approach involves the condensation of o-phenylenediamines with α-keto acids or their esters. csus.eduorganic-chemistry.org For instance, the reaction between o-phenylenediamine and ethyl bromoacetate can yield 3,4-dihydroquinoxalin-2(1H)-one through an initial SN2 substitution followed by intramolecular cyclization. csus.edu The reaction conditions, including the choice of solvent, temperature, and base, can be modulated to control the product outcome. csus.edu The use of pyridine (B92270) as a base tends to favor the formation of the cyclized dihydroquinoxalinone product, whereas the absence of a base can lead to an increase in the oxidized quinoxalin-2(1H)-one form. csus.edu

Multicomponent reactions provide a powerful tool for the synthesis of diverse quinoxalinone derivatives. nih.govmdpi.comrsc.org For example, a three-component tandem reaction of quinoxalin-2(1H)-ones, unactivated olefins, and trimethylsilyl (B98337) azide (B81097) (TMSN₃), using a hypervalent iodine(III) reagent as an oxidant, allows for the rapid synthesis of azido-containing quinoxalin-2(1H)-one derivatives. nih.gov Similarly, metal-free, H₂O₂-mediated three-component reactions of quinoxalin-2(1H)-ones, dimethyl sulfoxide (B87167) (DMSO), and styrene (B11656) have been developed to synthesize 3-substituted derivatives. nih.gov

Researchers have also developed highly regioselective one-pot methodologies. By reacting monosubstituted o-phenylenediamines with aroylpyruvates, specific regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones can be predictably synthesized by choosing specific additives like p-toluenesulfonic acid (p-TsOH) or a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC). nih.gov This switchable selectivity is crucial for accessing pure regioisomers without complex purification. nih.gov

Table 1: Examples of One-Pot Synthesis Conditions and Outcomes

| Reactants | Catalyst/Reagents | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| o-Phenylenediamine, Ethyl bromoacetate | Pyridine | 3,4-Dihydroquinoxalin-2(1H)-one | Favors cyclized product | csus.edu |

| o-Phenylenediamine, Ethyl bromoacetate | No base | Quinoxalin-2(1H)-one | Favors oxidized product | csus.edu |

| Quinoxalin-2(1H)-ones, Styrene, DMSO | H₂O₂ | 3-Methylated quinoxalin-2(1H)-ones | Metal-free, radical reaction | nih.gov |

| o-Phenylenediamines, Aroylpyruvates | p-TsOH or HOBt/DIC | Regioisomeric 3,4-dihydroquinoxalin-2(1H)-ones | Switchable regioselectivity | nih.gov |

Regioselective Functionalization and Derivatization Strategies

The introduction of an acetyl group at the C-7 position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is a key functionalization step. This is typically achieved through electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation reaction. For this reaction to be effective, the aromatic ring of the dihydroquinoxalinone must be sufficiently activated. The reaction generally involves treating the dihydroquinoxalinone substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The regioselectivity of the acylation is directed by the existing substituents on the benzene (B151609) ring. The amide nitrogen (N1) and the secondary amine nitrogen (N4) of the dihydroquinoxalinone ring are activating, ortho-, para-directing groups. However, the electron-withdrawing nature of the carbonyl group at C-2 deactivates the ring. The interplay of these electronic effects typically directs acylation to the C-7 position. The synthesis of 7-acetyl-3,4-dihydroquinolin-2(1H)-one, a structurally related compound, highlights the feasibility of such regioselective acylations on similar heterocyclic systems. nih.gov

The nitrogen atoms at the N-1 and N-4 positions of the 3,4-dihydroquinoxalin-2(1H)-one scaffold offer versatile handles for further derivatization through substitution and side chain elaboration. researchgate.netresearchgate.net These modifications are crucial for tuning the molecule's physicochemical properties and biological activities.

N-Alkylation and N-Arylation: The secondary amine at the N-4 position and the amide at the N-1 position can be alkylated or arylated under various conditions. For example, 1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a known N-substituted derivative. biosynth.com Palladium-catalyzed C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids has been reported as an efficient method for constructing C-C bonds, and similar strategies can be adapted for N-arylation. researchgate.net

Side Chain Elaboration: The C-3 position of the quinoxalinone ring is a common site for introducing side chains. researchgate.netrsc.org Organophotoredox catalysis combined with hydrogen atom transfer enables the C-H alkylation of quinoxalin-2(1H)-ones with various feedstocks like aldehydes, amides, and alcohols under mild, oxidant-free conditions. researchgate.net Another approach involves the direct C–H alkylation of 3,4-dihydroquinoxalin-2-ones using N-(acyloxy)phthalimides via a radical–radical cross-coupling mechanism, which tolerates a broad range of functional groups. rsc.org

Synthesis of peptide conjugates has also been explored, as demonstrated by the preparation of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives, showcasing the potential for elaborate side-chain modifications. nih.gov

The development of stereoselective methods to produce enantiopure 3,4-dihydroquinoxalin-2(1H)-ones is of great interest, as chirality is often a key determinant of biological activity. acs.orgnih.gov

From Chiral Precursors: One common strategy involves using enantiopure α-amino acids as starting materials. nih.govuit.no A mild, ligand-free Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by an acid-mediated cyclization, yields 3-substituted enantiopure dihydroquinoxalin-2-ones. uit.no This approach effectively transfers the stereochemistry of the starting amino acid to the final heterocyclic product. uit.no

Asymmetric Catalysis: Asymmetric hydrogenation of the corresponding quinoxalin-2(1H)-ones is a powerful method for accessing chiral dihydroquinoxalinones. nih.govrsc.org Rhodium-thiourea complexes have been successfully used as catalysts for the asymmetric hydrogenation of quinoxalinones, achieving high yields and excellent enantioselectivity under mild conditions (1 MPa H₂ pressure). nih.govrsc.org This method has been demonstrated on a gram scale without loss of yield or enantioselectivity. nih.govrsc.org

Chemoenzymatic Approaches: Biocatalysis offers a green and highly selective route to chiral heterocycles. acs.orgnih.gov A one-pot, two-step chemoenzymatic approach has been developed for the synthesis of enantioenriched dihydroquinoxalinones with excellent optical purity (up to >99% ee). acs.orgnih.gov This method utilizes ethylenediamine-N,N′-disuccinic acid (EDDS) lyase for a highly stereoselective hydroamination step, followed by an acid-catalyzed cyclization, all performed in water. acs.orgnih.gov

Table 2: Comparison of Stereoselective Synthesis Methods

| Method | Catalyst/Key Reagent | Chiral Source | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Chiral Pool Synthesis | TFA (for cyclization) | Enantiopure α-amino acids | Readily available chiral starting materials | uit.no |

| Asymmetric Hydrogenation | Rh-thiourea complex | Chiral ligand | High yield, excellent enantioselectivity, scalable | nih.govrsc.org |

| Chemoenzymatic Synthesis | EDDS Lyase | Enzyme stereoselectivity | High optical purity, green solvent (water) | acs.orgnih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity. nih.govresearchgate.netchromatographyonline.com A combination of chromatographic and non-chromatographic techniques is typically employed.

Recrystallization: Recrystallization is a primary technique for purifying solid organic compounds. ualberta.calibretexts.orgyoutube.com The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at room or low temperatures. ualberta.cayoutube.com For quinoxalinone derivatives, which are often crystalline solids, this method is effective for removing impurities that have different solubility profiles. nih.gov The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by vacuum filtration. libretexts.orgyoutube.com If a single solvent is not suitable, a two-solvent system can be used where the compound is soluble in the first solvent and insoluble in the second. ualberta.ca

Chromatography: Column chromatography is a versatile and widely used method for the purification of organic compounds. bioanalysis-zone.com For quinoxalinone derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase (eluent) is a solvent or mixture of solvents chosen to achieve optimal separation of the target compound from byproducts and unreacted starting materials. The polarity of the eluent is adjusted to control the retention of different components on the column.

High-performance liquid chromatography (HPLC) is used for both analytical and preparative-scale purification, offering higher resolution. chromatographyonline.comsielc.com Reverse-phase HPLC, using columns like Newcrom R1, can separate quinoxalinone derivatives using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The solvent used to dissolve the sample before injection is a critical factor, as it can affect peak shape and separation efficiency in LC-MS systems. chromatographyonline.com

Often, a simple workup followed by recrystallization is sufficient to obtain a pure product, avoiding the need for column chromatography, which is an advantage in terms of efficiency and cost. rsc.orgnih.gov

Structure Activity Relationship Sar and Pharmacophore Modeling of Dihydroquinoxalin 2 1h One Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of dihydroquinoxalin-2(1H)-one derivatives is dictated by the interplay of the core structure and the nature of its substituents. The quinoxalinone skeleton serves as a fundamental framework for designing compounds with potential as anticancer, antimicrobial, and antianxiolytic agents. mdpi.com Beyond the core, the side chains attached to the quinoxaline (B1680401) ring are key determinants of activity. nih.gov

Impact of Substituent Nature and Position on Pharmacological Potency and Selectivity

The type and position of chemical groups attached to the dihydroquinoxalin-2(1H)-one scaffold significantly modulate its pharmacological properties. Electron-withdrawing and electron-donating groups, as well as bulky or halogenated substituents, can dramatically alter a compound's potency and selectivity.

Role of the Acetyl Group and Other Acyl Substituents

However, the addition of an acetyl group does not universally lead to enhanced activity. In one study on quinoxaline sulfonamide derivatives, the compound featuring an acetophenone moiety displayed the least antimicrobial activity when compared to derivatives with bromo or thiamide groups. This suggests that while the acetyl group can be a useful modulator, its contribution to potency is highly dependent on the specific biological target and the other structural features of the molecule. A separate line of research involved the synthesis of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones to evaluate their potential as anticonvulsant agents, indicating the acetyl group is a key feature in the design of neurologically active compounds. frontiersin.org

Influence of Phenethyl and Nitro Substituents

Nitro Substituents: The nitro group (–NO₂) is a potent electron-withdrawing substituent that significantly impacts a molecule's electronic properties and, consequently, its biological activity. By withdrawing electron density from the aromatic ring, a nitro group can deactivate the ring, making it less reactive to electrophilic substitution. The presence of a nitro group has been noted in quinoxaline derivatives with acetylcholinesterase inhibitory activity. Furthermore, its strong electron-withdrawing nature can enhance intramolecular hydrogen bonding and affect the acidity of nearby functional groups. The inclusion of electron-withdrawing groups like nitro is a common strategy in the design of bioactive quinoxalines, often leading to increased activity.

Phenethyl Substituents: The literature reviewed did not provide specific structure-activity relationship data for phenethyl substituents on the 3,4-dihydroquinoxalin-2(1H)-one scaffold. Research on other molecular frameworks, such as morphinans, has shown that N-phenethyl substitution can significantly enhance binding affinity and agonist potency at certain receptors, but these findings cannot be directly extrapolated to the quinoxalinone class.

Effects of Halogenation and Alkyl/Methoxy Substituents

Halogenation and the introduction of alkyl or methoxy groups are common strategies for modifying the biological activity of quinoxaline derivatives.

Halogenation: The presence of a halogen atom, particularly at the 6- or 7-position of the quinoxaline ring, is often associated with enhanced biological activity. scienceopen.com Electron-withdrawing halo-substituents on the benzene (B151609) moiety of quinoxaline can produce more active antitrypanosomal compounds. Specifically, 7-chloro substitution in certain quinoxaline 1,4-di-N-oxide derivatives has been linked to potent activity.

Alkyl/Methoxy Substituents: The effect of electron-donating groups like alkyl (e.g., methyl) and methoxy (–OCH₃) can be variable. In some cases, the presence of a methyl group at the 3-position is favorable for antibacterial activity. However, other studies have found that electron-donating groups on the quinoxaline ring can reduce activity. The introduction of a methoxy group has also been shown to result in lower antibacterial activity compared to a strong electron-withdrawing group like chlorine.

The following table summarizes the observed effects of these substituents on the antibacterial activity of various quinoxaline derivatives.

| Substituent Type | Position(s) | Observed Effect on Antibacterial Activity |

| Halogen (Cl) | 6 or 7 | Increased activity |

| Halogen (Cl) | 7 | Potent activity |

| Alkyl (Methyl) | 3 | Favorable for activity |

| Alkyl (Methyl) | Ring | Can reduce activity |

| Methoxy | Ring | Lower activity compared to electron-withdrawing groups |

Significance of the Enone Moiety for Specific Activities

An enone (or α,β-unsaturated ketone) is a functional group that can play a critical role in the biological activity of a molecule. For quinoxaline derivatives, the presence of an enone moiety has been identified as a key structural feature for specific pharmacological effects.

In the development of anti-Plasmodium falciparum agents, SAR studies of quinoxaline analogs of chalcones (which contain an enone system) demonstrated the importance of the enone moiety linked to the quinoxaline ring. The enone linker was found to be essential for the antimalarial activity of these compounds. This suggests that the enone group is likely involved in a crucial interaction with the biological target, possibly acting as a Michael acceptor, which is a common mechanism for covalent enzyme inhibition.

Contribution of N-Oxide Moieties to Enhanced Biological Properties

The oxidation of one or both nitrogen atoms in the pyrazine ring of the quinoxaline scaffold to form N-oxides significantly enhances and diversifies its biological properties. Quinoxaline 1,4-di-N-oxides (QdNOs) are a particularly important class of compounds known for a broad spectrum of activities, including antibacterial, antitumoral, and antiparasitic effects. nih.gov

The two N-oxide groups are often considered essential for potent antibacterial activity, and their removal generally leads to a decrease or complete loss of this effect. nih.gov SAR studies have consistently shown that the 1,4-di-N-oxide groups are important for increasing antimycobacterial activity. nih.gov These N-oxide moieties are believed to act as prodrugs, which can be bioreduced within bacterial or tumor cells to generate reactive species that cause cellular damage, such as DNA damage. This mechanism of action is facilitated by the presence of electron-withdrawing groups on the quinoxaline ring.

Conformational Requirements for Receptor Binding and Efficacy

The biological activity of dihydroquinoxalin-2(1H)-one derivatives is highly dependent on their conformation, which dictates how well they fit into the binding pocket of a target receptor. The spatial arrangement of substituents on the quinoxalinone core determines the molecule's ability to form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—with amino acid residues in the active site.

Molecular docking and simulation studies are instrumental in elucidating these conformational requirements. For instance, in the context of designing inhibitors for enzymes like p38α mitogen-activated protein (MAP) kinase, docking studies help visualize the optimal binding pose of quinoxalinone derivatives. These studies have shown that the bicyclic tetrahydroquinoline moiety often engages in hydrophobic interactions within the binding pocket, while other parts of the molecule, such as attached phenyl rings, can participate in π-stacking interactions. researchgate.net The specific orientation and torsional angles of substituent groups are critical for achieving a stable, low-energy binding conformation, which is essential for potent inhibition.

Computational analyses, such as those performed on quinoxalinone derivatives targeting Aldose Reductase 2 (ALR2), reveal the importance of specific ligand-binding orientations. The interaction with key amino acid residues like TYR 48, HIE 110, and TRP 111 is crucial for inhibitory activity. nih.gov The conformation of the dihydroquinoxalin-2(1H)-one scaffold must allow its substituents to be positioned correctly to form these specific interactions. The flexibility of linkers and the rotational freedom of appended groups are therefore key determinants of efficacy. A molecule must be able to adopt the correct low-energy conformation to complement the topology of the receptor's active site. nih.gov

Development of Pharmacophore Models for Targeted Drug Design

Pharmacophore modeling is a cornerstone of computational drug design, providing an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.gov This approach is particularly valuable for designing novel dihydroquinoxalin-2(1H)-one derivatives by identifying the key chemical functionalities and their required spatial arrangement for optimal interaction with a target receptor. researchgate.net

A pharmacophore model is typically generated by analyzing the common structural features of a set of active compounds. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. tandfonline.combabrone.edu.in For example, a pharmacophore mapping study on quinoxaline derivatives as ALR2 inhibitors resulted in a five-point hypothesis designated AADRR. nih.gov This model specifies the precise 3D arrangement of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) that are deemed essential for potent ALR2 inhibition.

The development of such models is often complemented by Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies. mdpi.com These studies generate contour maps that visualize the regions where specific properties (e.g., steric bulk, positive or negative electrostatic potential) would enhance or diminish the compound's activity. nih.govtandfonline.com For instance, 3D-QSAR models for quinoxalinone-based ALR2 inhibitors have identified key pharmacophoric features that govern their inhibitory activity, providing a graphical guide for structural modifications. nih.gov

These validated pharmacophore models serve multiple purposes in drug design:

Virtual Screening: They can be used as 3D queries to search large chemical databases for novel compounds that possess the required pharmacophoric features, potentially leading to the discovery of new chemical scaffolds. researchgate.net

Lead Optimization: Pharmacophore models guide the modification of existing active compounds to improve their potency and selectivity. By understanding which features are crucial, medicinal chemists can make more informed decisions about where to modify a molecule like 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one.

Predicting Activity: These models can predict the biological activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov

The integration of pharmacophore modeling with molecular docking and dynamics simulations provides a powerful, multi-faceted approach to understanding ligand-receptor interactions and designing the next generation of targeted therapies based on the dihydroquinoxalin-2(1H)-one scaffold. nih.gov

Advanced Computational and Theoretical Investigations for Dihydroquinoxalin 2 1h One Systems

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Molecular docking simulations are crucial in predicting how dihydroquinoxalinone derivatives may interact with biological targets. These simulations calculate a docking score, a numerical value that estimates the binding affinity between the ligand and the receptor. wisdomlib.org A lower, more negative score generally indicates a stronger, more stable interaction. wisdomlib.org

For instance, in a study involving a series of pyrimidine dihydroquinoxalinone derivatives designed as tubulin polymerization inhibitors, compounds were evaluated for their cytotoxic activity. nih.govacs.orgnih.gov The potency of these compounds, indicated by IC50 values, often correlates with their predicted binding affinities from docking studies. nih.gov For example, compound 12k from a synthesized series showed high cytotoxic activity with an IC50 value of 0.2 nM. nih.govacs.orgnih.gov Another derivative, 4i , was identified as a promising EGFR inhibitor with an IC50 value of 3.902 ± 0.098 μM against the A549 lung cancer cell line, and its efficacy was supported by docking studies showing a favorable position in the EGFR receptor. nih.gov

The binding energy for dihydroquinoxalinone analogs has been correlated with experimentally measured binding affinity (Ki) to test and refine homology models of receptors like the human B1 bradykinin receptor. nih.gov Such studies are vital for optimizing these analogs for better receptor interaction. nih.gov

Below is an interactive data table summarizing docking scores and related data for various dihydroquinoxalinone derivatives from hypothetical docking studies.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG) (kcal/mol) |

| Quinoxaline (B1680401) Derivative A | EGFR | -9.8 | -10.2 |

| Quinoxaline Derivative B | COX-2 | -8.5 | -9.1 |

| Quinoxaline Derivative C | Tubulin | -11.2 | -11.5 |

| Quinoxaline Derivative D | Bradykinin B1 Receptor | -7.9 | -8.3 |

Note: The data in this table is illustrative and based on findings for the broader class of dihydroquinoxalinone derivatives.

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex.

For example, docking studies of dihydroquinoxalinone derivatives into the active site of cyclooxygenase-2 (COX-2) revealed potential anti-inflammatory activity through specific interactions. One such derivative formed three hydrogen bonds with His90, Arg120, and Tyr355 residues in the enzyme's active site. tandfonline.com In another study on a homology model of the human B1 bradykinin receptor, site-directed mutagenesis data for amino acid residues in transmembrane domains were used to accurately place dihydroquinoxalinone antagonists into the binding site. nih.gov

Similarly, studies on other molecular systems have shown the importance of specific residues. For instance, in the binding of undecanol to an odorant-binding protein, hydrophobic amino acids such as I8, V51, and F119, among others, form the binding pocket, with key hydrogen bonds also playing a crucial role. mdpi.com The identification of these key residues provides a roadmap for designing more potent and selective inhibitors.

| Interacting Residue | Interaction Type |

| His90 | Hydrogen Bond |

| Arg120 | Hydrogen Bond |

| Tyr355 | Hydrogen Bond |

| Ile205 | Hydrophobic |

| Val349 | Hydrophobic |

Note: This table represents typical interactions observed for dihydroquinoxalinone derivatives with various protein targets.

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. Understanding this at an atomic level is key to explaining the specificity of a ligand for its target. Docking studies provide a detailed view of how a dihydroquinoxalinone derivative fits into the binding pocket of a receptor, highlighting the complementary shapes and electronic properties.

The precise geometry of the binding pocket dictates which ligands can bind effectively. For example, the planarity of the dihydroquinoxaline moiety can influence how it stacks within the binding site, particularly through pi-pi interactions with aromatic amino acid residues like phenylalanine or tyrosine. nih.gov The orientation of substituents, such as the acetyl group in 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one, will determine its ability to form specific hydrogen bonds or other interactions that contribute to binding affinity.

High-resolution X-ray crystal structures of potent dihydroquinoxalinone analogues bound to tubulin have confirmed their direct binding and revealed detailed molecular interactions, offering strong insights for structure-based optimization. acs.orgnih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. rsdjournal.org These methods provide a deeper understanding of molecular structure, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

For dihydroquinoxalinone systems, DFT calculations can map the distribution of electron density and identify the locations of the HOMO and LUMO. nih.gov This analysis reveals which parts of the molecule are most likely to be involved in electron transfer processes. For example, the carbonyl group and the aromatic ring are typically regions of significant electron density, influencing how the molecule interacts with its biological target. nih.gov

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. malayajournal.org

| Parameter | Calculated Value (a.u.) |

| HOMO Energy | -0.235 |

| LUMO Energy | -0.089 |

| HOMO-LUMO Gap | 0.146 |

Note: The values in this table are representative for a generic dihydroquinoxalinone system and are used for illustrative purposes.

DFT calculations are a powerful tool for predicting various spectroscopic properties of molecules. uctm.eduresearchgate.net By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method allows for the accurate prediction of NMR chemical shifts. nih.govresearchgate.net

For quinoxaline derivatives, DFT has been successfully used to correlate experimentally obtained spectroscopic data with theoretical calculations. uctm.eduresearchgate.net For instance, the B3LYP functional combined with a suitable basis set has been shown to provide theoretical IR, UV-Vis, and NMR data that are in good agreement with experimental results for quinoxaline-based compounds. uctm.eduresearchgate.net These computational predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. nih.gov

Reaction Mechanism Elucida and Transition State Analysis

The synthesis of quinoxalin-2(1H)-one derivatives, such as this compound, is commonly achieved through the condensation reaction of an appropriately substituted o-phenylenediamine (B120857) with an α-keto ester. Advanced computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping the intricate details of such reaction mechanisms. These theoretical investigations provide a molecular-level understanding of the reaction pathway, including the characterization of intermediates, transition states, and the calculation of activation energies.

The reaction is generally understood to proceed via a stepwise mechanism. Initially, a nucleophilic attack from one of the amino groups of the o-phenylenediamine derivative occurs on a carbonyl carbon of the α-keto ester. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of an enamine intermediate. The crucial cyclization step then takes place through an intramolecular nucleophilic attack by the second amino group onto the remaining carbonyl group. The final product, a dihydroquinoxalin-2(1H)-one, is formed after another dehydration step.

Adsorption Mechanism Modeling (e.g., on Metal Surfaces for Corrosion Inhibition)

Quinoxaline derivatives are recognized for their efficacy as corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.netresearchgate.netresearchgate.net Computational modeling, including DFT and Molecular Dynamics (MD) simulations, is a powerful tool for elucidating the adsorption mechanism of these molecules on metal surfaces. researchgate.netresearchgate.net

The inhibitive action of a molecule like this compound stems from its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic system. These electrons can be donated to the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds (chemisorption). Additionally, electrostatic interactions between the charged molecule and the charged metal surface can contribute to the adsorption process (physisorption).

DFT calculations are employed to determine various quantum chemical parameters that correlate with inhibition efficiency. researchgate.netresearchgate.net These descriptors provide insight into the molecule's reactivity and its potential for interaction with the metal surface.

Table 1: Key Quantum Chemical Descriptors in Corrosion Inhibition Modeling

| Descriptor | Description | Significance in Corrosion Inhibition |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process. |

| ΔE (Energy Gap) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) | A smaller energy gap implies higher reactivity of the molecule, which generally correlates with increased inhibition efficiency as it facilitates electron transfer. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface through electrostatic interactions. |

MD simulations further complement DFT studies by providing a dynamic picture of the adsorption process. These simulations can model the orientation of the inhibitor molecules on the metal surface and calculate the adsorption energy, which is a direct measure of the strength of the interaction between the inhibitor and the metal. researchgate.net

Molecular Dynamics (MD) Simulations

Assessment of Ligand-Protein Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a crucial computational tool for investigating the behavior of ligand-protein complexes at an atomic level over time. nih.govnih.gov For biologically active compounds like derivatives of this compound, MD simulations provide valuable insights into the stability of their binding to a target protein and the dynamic conformational changes that may occur. mdpi.comresearchgate.net

Following initial predictions of binding poses from molecular docking studies, MD simulations are performed to assess the stability and reliability of these poses. nih.gov A simulation tracks the movements of all atoms in the system over a set period, typically nanoseconds, allowing for the observation of the complex's dynamic behavior.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand from their initial positions over the course of the simulation. A stable RMSD profile, where the values plateau and fluctuate around a constant value, indicates that the complex has reached equilibrium and the ligand is stably bound in the binding pocket. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein. Significant fluctuations in residues within the binding site can indicate their involvement in the interaction with the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction. MD simulations can quantify the occupancy of specific hydrogen bonds, highlighting the key residues responsible for anchoring the ligand.

These simulations can effectively filter out unstable binding modes predicted by docking and confirm the crucial interactions that are essential for the ligand's biological activity, thereby guiding further drug design efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinoxaline derivatives, QSAR models are developed to predict their potency for a specific biological target, such as an enzyme or a receptor, based on their molecular properties. mdpi.comnih.govnih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A collection of quinoxaline derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the most relevant descriptors to the biological activity.

Model Validation: The predictive ability of the generated model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). An external test set is also used to evaluate how well the model predicts the activity of compounds not used in its development. nih.gov

A statistically robust and validated QSAR model can then be used to screen virtual libraries of novel quinoxaline derivatives and prioritize the synthesis of compounds with the highest predicted biological activity. mdpi.com

Derivation of Descriptors for Optimized Activity

A significant outcome of a QSAR study is the identification of the molecular descriptors that have the most substantial influence on the biological activity of the compounds. nih.govnih.gov By analyzing the contribution of each descriptor in the QSAR model, researchers can gain a deeper understanding of the structure-activity relationship (SAR). mdpi.comresearchgate.netnih.govnih.gov

These influential descriptors can be categorized as follows:

Table 2: Common Types of Molecular Descriptors in QSAR

| Descriptor Type | Examples | Information Provided |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

| Electronic/Electrostatic | Dipole moment, partial charges, HOMO/LUMO energies | Relates to the electronic distribution and the molecule's ability to participate in electrostatic or electron-transfer interactions. nih.gov |

| Steric/Geometrical | Molecular volume, surface area, ovality | Pertains to the size and shape of the molecule, which is crucial for fitting into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a protein. |

For instance, a QSAR model for a series of quinoxaline-based enzyme inhibitors might reveal that a high value for a specific steric descriptor at a particular position and a positive partial charge on a certain atom are critical for high potency. This information provides a clear roadmap for medicinal chemists to rationally design new derivatives. By strategically modifying the quinoxaline scaffold to optimize these key descriptors—for example, by adding a bulky group to increase steric hindrance or an electron-withdrawing group to alter the charge distribution—it is possible to synthesize new compounds with enhanced biological activity. tandfonline.com

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives? A: A common method involves copper-catalyzed aerobic oxidative alkynylation of 3,4-dihydroquinoxalin-2(1H)-ones. For example, coupling aryl or alkyl alkynes with dihydroquinoxalinones under Cu(I) catalysis (e.g., CuBr) in the presence of oxygen yields ethynyl-substituted derivatives. Reaction conditions typically include DMF as a solvent at 80–100°C for 12–24 hours, achieving moderate to good yields (33–65%) . Another approach involves condensation reactions with hydrazine hydrate or acylidene intermediates to form pyrazole or benzimidazole derivatives .

Advanced Synthesis: Carbon Insertion and Rearrangements

Q: How can carbon atom insertion or rearrangements expand the structural diversity of this scaffold? A: Carbon insertion into N-heterocyclic carbenes (NHCs) via transition metal catalysis can generate fused heterocycles. For instance, reacting 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-ones with hydrazine hydrate induces a quinoxalinone-benzimidazole rearrangement, enabling access to 2,3-bis-benzimidazolylquinoxalines . Such methods require precise control of reaction stoichiometry and temperature (e.g., reflux in ethanol) to avoid side products like benzodiazepines .

Basic Analytical Characterization

Q: What spectroscopic techniques are critical for confirming the structure of synthesized derivatives? A: Key techniques include:

- 1H/13C NMR : To verify substitution patterns and stereochemistry (e.g., acetyl or ethynyl groups at C3/C7).

- HRMS : For accurate molecular weight confirmation (e.g., m/z 261.1477 for C14H19N3O2 derivatives) .

- IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .

Advanced Characterization: Molecular Docking

Q: How can molecular docking predict the biological activity of derivatives like AMPA receptor antagonists? A: Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the acetyl-dihydroquinoxalinone scaffold and AMPA receptor binding pockets. Key parameters include:

- Binding affinity : Calculated via scoring functions (e.g., ΔG values).

- Hydrogen bonding : Between the carbonyl group and residues like Arg485 or Glu402 .

- Validation against known antagonists (e.g., YM872) ensures reliability .

Biological Activity: Anticonvulsant Mechanisms

Q: What evidence supports the anticonvulsant activity of 4-acetyl-dihydroquinoxalinone derivatives? A: In vivo studies (e.g., maximal electroshock tests in mice) show reduced seizure duration via AMPA receptor antagonism. Derivatives with electron-withdrawing substituents (e.g., Cl at C7) exhibit enhanced activity (ED50 < 25 mg/kg) by stabilizing receptor-ligand interactions .

Advanced Biological Activity: Antitumor Mechanisms

Q: How do 7-methoxy-4-(quinazolin-4-yl) derivatives act as tumor-vascular disrupting agents? A: These compounds bind tubulin at the colchicine site, disrupting microtubule dynamics in endothelial cells. Mechanistic studies (immunohistochemistry, xenograft models) reveal:

- Apoptosis induction : Via caspase-3 activation.

- Vasculature collapse : Reduced CD31+ vessel density in tumors .

- Sub-nanomolar GI50 values in NCI-60 cell lines highlight potency .

Structural Optimization for Druglikeness

Q: What modifications improve solubility and metabolic stability without compromising activity? A: Strategies include:

- Quinazoline ring substitution : 2-Methyl or 2-fluoro groups enhance lipophilicity (logP ~3.5) and CYP450 resistance .

- Polar substituents : Methoxy or hydroxy groups at C7 improve aqueous solubility (>50 µg/mL in PBS) .

- Prodrug approaches : Esterification of hydroxyl groups to increase bioavailability .

Addressing Data Contradictions

Q: How should conflicting reports on benzodiazepine vs. benzimidazole formation be resolved? A: Re-evaluate reaction conditions using:

- pH control : Acidic conditions favor benzodiazepines, while neutral/alkaline conditions yield benzimidazoles .

- Stoichiometry : Excess hydrazine promotes benzimidazole formation via intermediate rearrangement .

- X-ray crystallography : To unambiguously confirm product structures .

Mechanistic Insights: Tubulin Binding

Q: What experimental methods validate tubulin as a target for antitumor derivatives? A: Use:

- Competitive binding assays : Displacement of [³H]colchicine from purified tubulin.

- Molecular dynamics simulations : To map interactions with β-tubulin residues (e.g., Lys254, Asn258) .

- Immunofluorescence microscopy : Visualize microtubule depolymerization in treated cells .

Assessing Physicochemical Properties

Q: How can researchers optimize solubility and metabolic stability? A: Employ:

- Shake-flask method : Measure solubility in PBS or simulated biological fluids.

- Microsomal stability assays : Incubate compounds with liver microsomes (human/rat) to calculate t1/2.

- ADMET predictions : Tools like SwissADME or ADMETlab2.0 to prioritize derivatives with favorable logS (>–4) and low CYP inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。